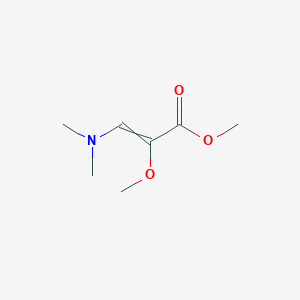![molecular formula C14H16FN3O2 B14408449 6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 84313-93-9](/img/structure/B14408449.png)
6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a synthetic compound that belongs to the class of organofluorine compounds It features a pyridazinone core substituted with a fluoro-morpholinyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and morpholine.
Formation of Intermediate: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 3-fluoro-4-morpholinoaniline is then coupled with a suitable pyridazinone precursor under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Applications De Recherche Scientifique
6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluoro-morpholinyl phenyl group enhances its binding affinity to target proteins, potentially inhibiting their function. This can lead to modulation of signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An antibacterial agent with a similar fluoro-morpholinyl phenyl group.
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
84313-93-9 |
|---|---|
Formule moléculaire |
C14H16FN3O2 |
Poids moléculaire |
277.29 g/mol |
Nom IUPAC |
3-(3-fluoro-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16FN3O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1,3,9H,2,4-8H2,(H,17,19) |
Clé InChI |
VFMKZXBOOXFNQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
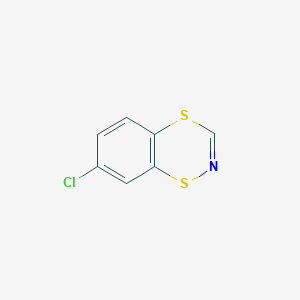
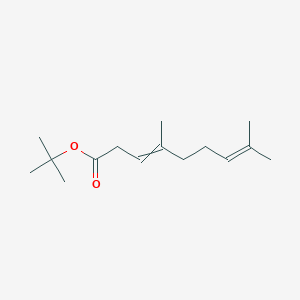
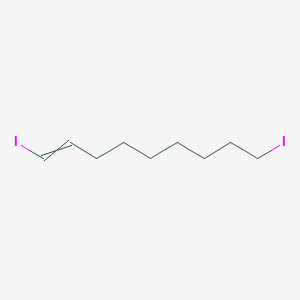
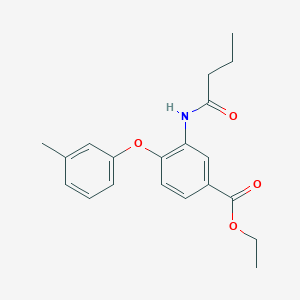

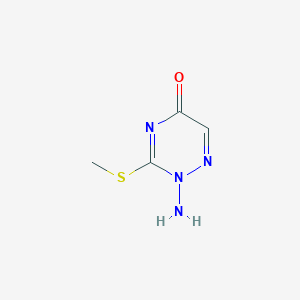
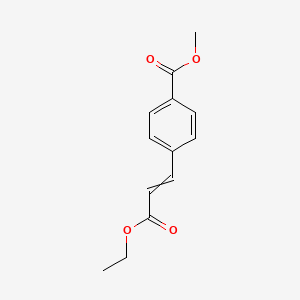

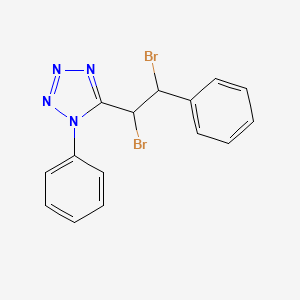
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)
